molecular formula C7H10N2O2S B1278272 1-(4-Aminophenyl)methanesulfonamide CAS No. 4403-84-3

1-(4-Aminophenyl)methanesulfonamide

Cat. No. B1278272
CAS RN: 4403-84-3
M. Wt: 186.23 g/mol
InChI Key: NTYOKQYEVIDMCY-UHFFFAOYSA-N
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Description

“1-(4-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is typically in a solid state and should be stored at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(4-Aminophenyl)methanesulfonamide” consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The InChI code for this compound is 1S/C7H10N2O2S/c1-5(2,3)4/h1H3, (H2,2,3,4) .


Chemical Reactions Analysis

Sulfonamides, including “1-(4-Aminophenyl)methanesulfonamide”, are generally unreactive. They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .


Physical And Chemical Properties Analysis

“1-(4-Aminophenyl)methanesulfonamide” is a solid at room temperature. Its melting point is predicted to be 124.45° C . The compound has a molecular weight of 186.23 and a molecular formula of C7H10N2O2S .

Scientific Research Applications

Methane as a Resource

Methane, a component associated with 1-(4-Aminophenyl)methanesulfonamide, is an abundant gas with a wide array of applications in energy, heating, and transport. Methanotrophs, bacteria that utilize methane as their sole carbon source, present a myriad of potential biotechnological applications. These bacteria can generate various valuable products from methane, including single-cell protein, biopolymers, nanotechnology components, and various metabolites like methanol and formaldehyde. They can also be genetically engineered to produce new compounds like carotenoids. Some enzymes produced by these bacteria, such as dehydrogenases, oxidase, and catalase, are valuable due to their high conversion efficiencies. Additionally, methanotrophs have applications in bioremediation, chemical transformation, wastewater denitrification, and possibly in direct electricity generation (Strong, Xie, & Clarke, 2015).

Methane in Plant Physiology

Methane, closely related to the chemical structure of 1-(4-Aminophenyl)methanesulfonamide, plays a role in plant physiology. It's traditionally viewed as physiologically inert but has shown diverse biological functions in animals, such as anti-inflammatory and antioxidant properties. In plants, methane is considered a potential gaseous signaling molecule. Although its biosynthetic and metabolic pathways are not fully understood, it's known to enhance plant tolerance against various abiotic stresses and promote root development. Methane can interact with reactive oxygen species and other signaling molecules, suggesting that it might be part of plants' survival strategies (Li, Wei, & Shen, 2019).

Sulfonamide Inhibitors

Sulfonamide compounds, a category to which 1-(4-Aminophenyl)methanesulfonamide belongs, are a significant class of synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections. These compounds have applications beyond their antibacterial properties. They are utilized in various treatments, including as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. This illustrates the compound's versatility and the breadth of its applications in scientific research (Gulcin & Taslimi, 2018).

properties

IUPAC Name

(4-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYOKQYEVIDMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445328
Record name 1-(4-aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)methanesulfonamide

CAS RN

4403-84-3
Record name 1-(4-aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

step 2—To a solution of (4-nitro-phenyl)-methanesulfonamide (1.18 g, 5.41 mmol) in EtOH (120 mL) was added Pd/C (10%, 118 mg). The mixture was stirred overnight under H2 (balloon pressure), the catalyst was filtered off on a CELITE® pad and the filter cake was washed with EtOH. The filtrate was concentrated in vacuo to afford (4-amino-phenyl)-methanesulfonamide.
Quantity
1.18 g
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120 mL
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118 mg
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Synthesis routes and methods II

Procedure details

To 10% palladium on charcoal catalyst (3 g, 50% wet with water) under a nitrogen atmosphere was added a solution of 4-nitro-benzylsulfonamide (17.53 g, 81.1 mmol). in dimethylformamide (175 ml). The atmosphere of nitrogen was replaced with hydrogen and the mixture stirred vigourously for 5 h. The atmosphere was replaced with nitrogen and the mixture filtered through celite. The solvent was removed in vacuo and the residue triturated with diethylether to give a dark brown solid (14.7 g). The solid was heated in acetonitrile (440 ml) and filtered whilst hot (to remove excess catalyst). The filtrate was allowed to cool and the precipitate filtered off and dried in vacuo to give the title compound as a beige solid (12.32 g, 82%). δH [2H6]—DMSO 4.05 (2H, s); 5.11 (2H, s); 6.53 (2H, d, 8.2 Hz); 6.63 (2H, s); 7.01(2H,d, 8.2 Hz).
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0 (± 1) mol
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17.53 g
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3 g
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Reaction Step Two
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175 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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